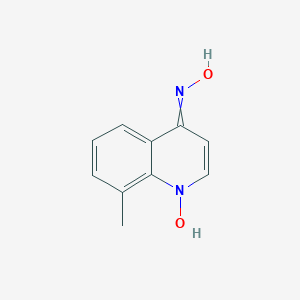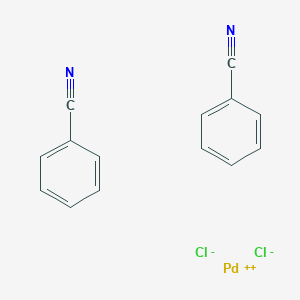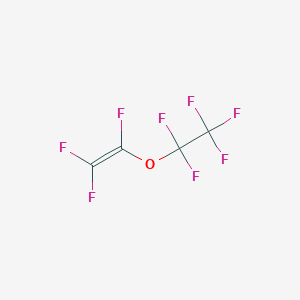![molecular formula C12H16N2O4 B083509 [3-(propan-2-yloxycarbonylamino)phenyl] N-methylcarbamate CAS No. 13684-90-7](/img/structure/B83509.png)
[3-(propan-2-yloxycarbonylamino)phenyl] N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester): is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is known for its unique structure, which includes both ester and carbamate functional groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) typically involves the esterification of m-hydroxycarbanilic acid with isopropyl alcohol, followed by the formation of the methylcarbamate ester. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using specialized equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of the ester and carbamate groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced forms of the ester and carbamate groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and carbamate sites. Common reagents include alkyl halides and nucleophiles like amines or thiols. The major products formed are substituted derivatives of the original compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, amines, thiols; reactions often require the presence of a base or acid catalyst.
Applications De Recherche Scientifique
Chemistry: Carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with proteins and enzymes makes it a useful tool in biochemical studies.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its carbamate group can interact with biological targets, making it a candidate for drug design and development.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- Carbanilic acid, m-hydroxy-, 1-ethylpropyl ester, methylcarbamate (ester)
- Carbanilic acid, m-hydroxy-, isopropyl ester, ethylcarbamate (ester)
Comparison: Compared to similar compounds, carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) is unique due to its specific ester and carbamate functional groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its unique structure allows it to participate in a wider range of chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
13684-90-7 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
[3-(propan-2-yloxycarbonylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H16N2O4/c1-8(2)17-12(16)14-9-5-4-6-10(7-9)18-11(15)13-3/h4-8H,1-3H3,(H,13,15)(H,14,16) |
Clé InChI |
FBLVWMVUQZTUFU-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC1=CC(=CC=C1)OC(=O)NC |
SMILES canonique |
CC(C)OC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Key on ui other cas no. |
13684-90-7 |
Synonymes |
3-(Methylcarbamoyloxy)carbanilic acid isopropyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)







